tert-Butyl (R)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl ®-6-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a tert-butyl group, an indole core, and a functionalized side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-6-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring.
Functionalization of the Indole Ring: Introduction of the tert-butyl group and the side chain can be done through various organic reactions such as alkylation and amination.
Protection and Deprotection Steps: Protecting groups like tert-butyl are often used to prevent unwanted reactions during the synthesis and are removed in the final steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-6-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the indole ring or the side chain.
Scientific Research Applications
tert-Butyl ®-6-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ®-6-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-3-(2-amino-3-methoxy-3-oxopropyl)benzoate
- tert-Butyl 4-(4-(4-(2-amino-3-methoxy-3-oxopropyl)phenoxy)butyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl ®-6-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate is unique due to its specific indole core and the functionalized side chain. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.
Properties
Molecular Formula |
C17H22N2O4 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 6-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-8-7-12-6-5-11(10-14(12)19)9-13(18)15(20)22-4/h5-8,10,13H,9,18H2,1-4H3/t13-/m1/s1 |
InChI Key |
LAQZUKLDCXNFEU-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C[C@H](C(=O)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CC(C(=O)OC)N |
Origin of Product |
United States |
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